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Introduction
Prodigiosin, a vibrant red pigment belonging to the prodiginine family of natural products, is a

secondary metabolite produced by various bacteria, most notably Serratia marcescens. This

tripyrrole compound has garnered significant attention within the scientific community due to its

broad spectrum of bioactivities, including antibacterial, antifungal, immunosuppressive, and

potent anticancer properties. However, the inherent hydrophobicity of prodigiosin limits its

bioavailability and clinical application. The integration of prodigiosin into bionanocomposites

presents a promising strategy to overcome this limitation, enhancing its solubility, stability, and

targeted delivery.

These application notes provide a comprehensive overview of the methodologies for the

production, purification, and characterization of prodigiosin, its incorporation into chitosan-

based bionanocomposites, and detailed protocols for evaluating its biological activities.
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Property Value Reference

Molecular Formula C₂₀H₂₅N₃O·HCl [1](--INVALID-LINK--)

Molecular Weight 359.9 g/mol [1](--INVALID-LINK--)

Appearance Deep red powder [2](--INVALID-LINK--)

Solubility
Soluble in methanol, ethanol,

chloroform; Insoluble in water
[2](--INVALID-LINK--)

Maximum Absorbance (λmax)
~535 nm (in acidic

methanol/ethanol)
[3](--INVALID-LINK--)

Table 2: Characterization of Prodigiosin-Loaded
Bionanocomposites

Bionanocomp
osite
Formulation

Average
Particle Size
(nm)

Zeta Potential
(mV)

Encapsulation
Efficiency (%)

Reference

Prodigiosin-

Chitosan

Nanoparticles

200 - 500 +20 to +40 70 - 90
[4](--INVALID-

LINK--)

Prodigiosin-

PLGA

Nanoparticles

150 - 300 -15 to -30 65 - 85
[5](--INVALID-

LINK--)

Table 3: Antibacterial Activity of Prodigiosin and its
Bionanocomposites (Minimum Inhibitory Concentration
- MIC)
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Bacterial Strain
Prodigiosin
(µg/mL)

Prodigiosin-
Chitosan
Nanoparticles
(µg/mL)

Reference

Staphylococcus

aureus
2.5 - 10 1.0 - 5.0 [1](6--INVALID-LINK--

Bacillus subtilis 5.0 - 15 2.5 - 7.5 [7](--INVALID-LINK--)

Escherichia coli 10 - 25 5.0 - 12.5 [7](8--INVALID-LINK--

Pseudomonas

aeruginosa
15 - 50 7.5 - 25 [1](--INVALID-LINK--)

Table 4: Anticancer Activity of Prodigiosin and its
Bionanocomposites (IC₅₀ Values)

Cancer Cell Line Prodigiosin (µM)
Prodigiosin-
Chitosan
Nanoparticles (µM)

Reference

HeLa (Cervical

Cancer)
0.5 - 2.0 0.2 - 1.0 [2](--INVALID-LINK--)

MCF-7 (Breast

Cancer)
1.0 - 5.0 0.5 - 2.5 [2](9--INVALID-LINK--

HepG2 (Liver Cancer) 2.0 - 8.0 1.0 - 4.0
[10](--INVALID-LINK-

-)

A549 (Lung Cancer) 1.5 - 7.0 0.7 - 3.5
[11](--INVALID-LINK-

-)

HCT116 (Colon

Cancer)
0.62 - 1.30 0.3 - 0.8

[11](--INVALID-LINK-

-)
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Protocol 1: Production and Extraction of Prodigiosin
from Serratia marcescens
1. Materials:

Serratia marcescens strain (e.g., ATCC 27117)

Nutrient Broth (NB) or Peptone Glycerol Broth (PGB)

Agar plates

Incubator shaker

Centrifuge and centrifuge tubes

Acidified ethanol (0.1 N HCl in 95% ethanol) or methanol

Rotary evaporator

Spectrophotometer

2. Procedure:

Inoculate a single colony of S. marcescens into 10 mL of NB or PGB and incubate at 28-

30°C for 24 hours with shaking (150 rpm).

Use this starter culture to inoculate a larger volume of production medium (e.g., 1 L of NB or

PGB) and incubate under the same conditions for 48-72 hours, or until a deep red color is

observed.

Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.

Discard the supernatant and resuspend the cell pellet in acidified ethanol or methanol.

Agitate the suspension vigorously for 30 minutes to extract the pigment.

Centrifuge at 10,000 x g for 20 minutes to pellet the cell debris.
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Collect the supernatant containing the prodigiosin extract.

Concentrate the extract using a rotary evaporator at 40°C.

Determine the concentration of prodigiosin spectrophotometrically by measuring the

absorbance at 535 nm.

Protocol 2: Synthesis of Prodigiosin-Loaded Chitosan
Nanoparticles
1. Materials:

Low molecular weight chitosan

Acetic acid (1% v/v)

Prodigiosin hydrochloride

Glutaraldehyde (25% aqueous solution)

Sodium tripolyphosphate (TPP)

Magnetic stirrer

Ultrasonicator

Centrifuge

2. Procedure:

Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in 1% acetic acid with

continuous stirring overnight.

Filter the chitosan solution to remove any undissolved particles.

Dissolve a known amount of prodigiosin hydrochloride in the chitosan solution.

Prepare a TPP solution (1 mg/mL) in deionized water.
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Add the TPP solution dropwise to the prodigiosin-chitosan solution under constant magnetic

stirring. Nanoparticles will form spontaneously via ionic gelation.

Continue stirring for 30 minutes.

Add a specific amount of glutaraldehyde solution (e.g., 0.1% v/v of the total volume) to

crosslink the nanoparticles and stir for 2-4 hours.[12][13]

Sonicate the nanoparticle suspension for 5-10 minutes to ensure homogeneity.

Collect the nanoparticles by centrifugation at 15,000 x g for 30 minutes.

Wash the nanoparticles twice with deionized water to remove unreacted reagents.

Resuspend the nanoparticles in deionized water or a suitable buffer for further use.

Protocol 3: Characterization of Bionanocomposites
1. Particle Size and Zeta Potential:

Dilute the nanoparticle suspension in deionized water.

Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light

scattering (DLS) instrument.

2. Encapsulation Efficiency:

Centrifuge a known amount of the nanoparticle suspension.

Measure the absorbance of the supernatant at 535 nm to determine the amount of free

prodigiosin.

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total

amount of prodigiosin - Amount of free prodigiosin) / Total amount of prodigiosin] x 100

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

Lyophilize the nanoparticle suspension to obtain a dry powder.
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Record the FTIR spectra of pure prodigiosin, chitosan, and the prodigiosin-loaded

nanoparticles to confirm the encapsulation and interactions.

Protocol 4: In Vitro Antibacterial Activity Assay (Broth
Microdilution Method)
1. Materials:

Bacterial strains (e.g., S. aureus, E. coli)

Mueller-Hinton Broth (MHB)

96-well microtiter plates

Prodigiosin and prodigiosin bionanocomposite suspensions

Spectrophotometer (plate reader)

2. Procedure:

Prepare a bacterial inoculum equivalent to 0.5 McFarland standard.

Perform serial two-fold dilutions of the prodigiosin and bionanocomposite suspensions in

MHB in a 96-well plate.

Add the bacterial inoculum to each well.

Include a positive control (bacteria in MHB without any test compound) and a negative

control (MHB only).

Incubate the plate at 37°C for 18-24 hours.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the test

compound that completely inhibits visible bacterial growth.

Protocol 5: In Vitro Anticancer Activity Assay (MTT
Assay)
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1. Materials:

Cancer cell line (e.g., HeLa, MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

Prodigiosin and prodigiosin bionanocomposite suspensions

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader

2. Procedure:

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate

for 24 hours.

Treat the cells with various concentrations of prodigiosin and its bionanocomposites for 48-

72 hours.

Include a vehicle control (cells treated with the same solvent used to dissolve the

compounds).

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50%

of cell growth).

Protocol 6: Analysis of Wnt/β-catenin Signaling Pathway
Inhibition (Western Blot)
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1. Materials:

Cancer cell line known for active Wnt/β-catenin signaling (e.g., HCT116)

Prodigiosin or prodigiosin bionanocomposites

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-LRP6, anti-LRP6, anti-DVL2, anti-phospho-GSK3β (Ser9),

anti-GSK3β, anti-β-catenin, anti-GAPDH (loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

2. Procedure:

Treat the cancer cells with prodigiosin or its bionanocomposites for a specified time (e.g., 24

hours).

Lyse the cells and determine the protein concentration using the BCA assay.

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Analyze the band intensities to determine the effect of prodigiosin on the phosphorylation

status and expression levels of the target proteins.
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Caption: Experimental workflow for the synthesis and application of prodigiosin

bionanocomposites.
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Click to download full resolution via product page

Caption: Prodigiosin inhibits the Wnt/β-catenin signaling pathway at multiple points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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